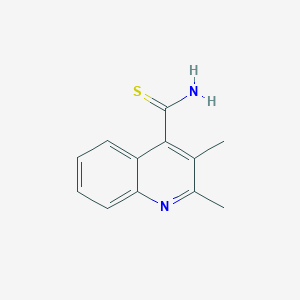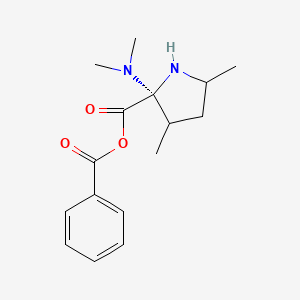
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-chloronicotinic acid with pyrrolidine under basic conditions to form the pyrrolidinyl-pyridinone structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow chemistry and automated synthesis platforms are also employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolidine-2-one: A simpler analog with similar structural features.
Pyrrolizine: Another heterocyclic compound with a fused ring system.
Prolinol: A derivative of pyrrolidine with hydroxyl functional groups.
Uniqueness
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62034-96-2 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-8-6-9(7-10(13)11-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3,(H,11,13) |
InChI Key |
ZHRMUDUJFJZNNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



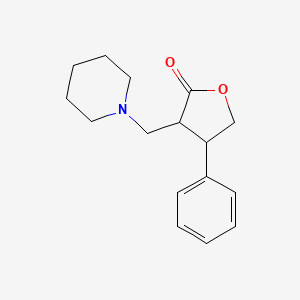
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)

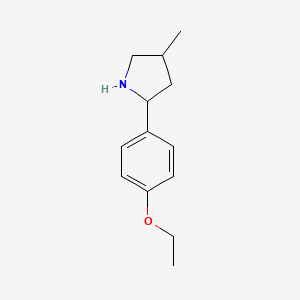
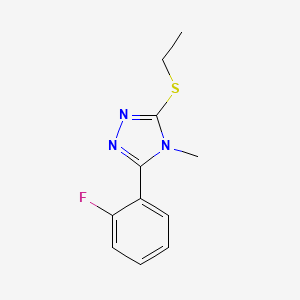

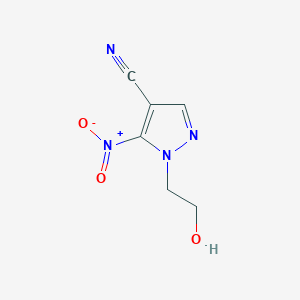

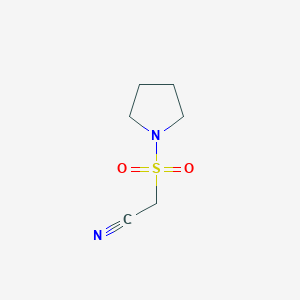
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)

